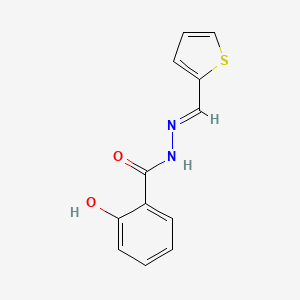![molecular formula C16H21F3N2O3 B5610225 1-[2-oxo-2-(3-propoxypiperidin-1-yl)ethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5610225.png)
1-[2-oxo-2-(3-propoxypiperidin-1-yl)ethyl]-3-(trifluoromethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyridone and pyridine derivatives involves complex chemical processes that often require multiple steps, including cyclization, ethylation, and reactions with various organic compounds. For instance, compounds with similar structures and functionalities have been synthesized through reactions involving amino- and/or hydroxy-substituted cyclic amino groups, demonstrating the complexity and versatility of these chemical synthesis processes (Egawa et al., 1984).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family often features intricate hydrogen bonding and specific spatial arrangements that are crucial for their reactivity and properties. X-ray powder diffraction data and X-ray crystallography have been pivotal in elucidating these structural details, revealing the presence of significant intermolecular and intramolecular hydrogen bonding that influences the compound's stability and reactivity (Wang et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving these compounds can be diverse, including halogenation, cyclization, and interaction with various reagents to produce a wide array of derivatives. These reactions are often influenced by the compound's molecular structure, particularly the presence of electronegative groups like trifluoromethyl, which can impact the reactivity of the pyridine nucleus. The synthesis and reaction mechanisms have been studied through various methods, including density functional theory calculations, to understand their electronic structure and catalytic reactivity (Zhu et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline form, can vary widely depending on the specific substituents and their molecular arrangement. These properties are critical for determining the compound's suitability for various applications and are often characterized using techniques such as capillary powder X-ray diffraction and solid-state nuclear magnetic resonance (SSNMR) spectroscopy (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are significantly influenced by the compound's molecular structure. Studies on related compounds have shown that functionalities such as the pyridine nucleus and trifluoromethyl groups play essential roles in determining these properties. The interaction between these groups and others in the molecule can lead to varied chemical behaviors in different environmental conditions (Usachev et al., 2007).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-oxo-2-(3-propoxypiperidin-1-yl)ethyl]-3-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3/c1-2-9-24-12-5-3-7-20(10-12)14(22)11-21-8-4-6-13(15(21)23)16(17,18)19/h4,6,8,12H,2-3,5,7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDDRTJLVCYDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCN(C1)C(=O)CN2C=CC=C(C2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-hydroxy-3-methylbutyl)-N-[2-hydroxy-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5610144.png)
![N,2-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-1-benzofuran-5-carboxamide](/img/structure/B5610151.png)
![4-[(4-methoxyphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide](/img/structure/B5610167.png)
![5-(2-chlorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-furamide](/img/structure/B5610183.png)

![2-[(5-quinolinylamino)carbonyl]benzoic acid](/img/structure/B5610194.png)

![2-[5-(3,4-dihydro-2H-chromen-2-yl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5610218.png)

![1-(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5610233.png)

![3-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5610251.png)
![2-(2-fluoro-3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5610254.png)
![6-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5610255.png)